molecular formula C17H23NO4 B14786406 4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose

4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose

Cat. No.: B14786406
M. Wt: 305.4 g/mol
InChI Key: OQVHFLRWYXFIIW-RUINGEJQSA-N
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Description

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate epoxide and phenylpropanone derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .

Comparison with Similar Compounds

Uniqueness: Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group with an epoxide and phenylpropanone moiety.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20)/t13?,17-/m0/s1

InChI Key

OQVHFLRWYXFIIW-RUINGEJQSA-N

Isomeric SMILES

C[C@]1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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